molecular formula C9H8N2O3 B12897663 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide

Cat. No.: B12897663
M. Wt: 192.17 g/mol
InChI Key: HHUZYEFYHWTJFA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide is a heterocyclic compound that features a benzoxazole ring system. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-carboxybenzo[d]oxazole-2-carboxamide, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-(hydroxymethyl)-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H8N2O3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2,(H2,10,13)

InChI Key

HHUZYEFYHWTJFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)CO

Origin of Product

United States

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